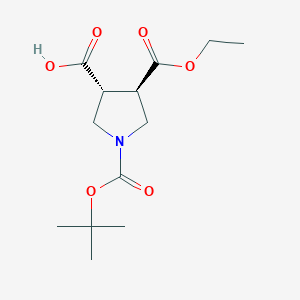

trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

CAS No.: 252919-44-1

Cat. No.: VC3355155

Molecular Formula: C13H21NO6

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 252919-44-1 |

|---|---|

| Molecular Formula | C13H21NO6 |

| Molecular Weight | 287.31 g/mol |

| IUPAC Name | (3R,4S)-4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H21NO6/c1-5-19-11(17)9-7-14(6-8(9)10(15)16)12(18)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m0/s1 |

| Standard InChI Key | BHOJIKSQYLVZHD-DTWKUNHWSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C |

| SMILES | CCOC(=O)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structure

Basic Identification Parameters

The compound trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is characterized by specific identifiers that enable precise identification in chemical databases and literature. The compound's core structure consists of a pyrrolidine ring with three functional groups: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, an ethoxycarbonyl group at the 4-position, and a carboxylic acid at the 3-position, with the substituents at positions 3 and 4 in a trans configuration .

Table 1: Chemical Identity Parameters

| Parameter | Information |

|---|---|

| CAS Number | 252919-44-1 |

| Molecular Formula | C₁₃H₂₁NO₆ |

| Molecular Weight | 287.31 g/mol |

| IUPAC Name | (3R,4R)-4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| MDL Number | MFCD09608021 |

| InChIKey | BHOJIKSQYLVZHD-IUCAKERBSA-N |

The compound is also known by several synonyms including "trans-1-Boc-3,4-pyrrolidinedicarboxylic acid, 3-ethyl ester" and "(3R,4R)-1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID" . These alternative names often highlight different structural aspects or the protection pattern of the molecule.

Structural Characteristics

The molecule features a five-membered pyrrolidine heterocycle as its core structure . This nitrogen-containing ring serves as the scaffold to which the functional groups are attached. The trans configuration between the substituents at positions 3 and 4 is a crucial structural feature that determines many of the compound's chemical and biological properties .

The tert-butoxycarbonyl (Boc) group attached to the nitrogen atom serves as a protecting group for the amine functionality, which is a common strategy in organic synthesis to prevent unwanted reactions at this position. The ethoxycarbonyl group at position 4 provides an ester functionality that can be further modified, while the carboxylic acid at position 3 offers another point for chemical transformations.

Stereochemistry and Isomeric Forms

Stereoisomers

Trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid exists in multiple stereoisomeric forms due to the presence of two stereogenic centers at positions 3 and 4 of the pyrrolidine ring. The most commonly referenced stereoisomer is the (3R,4R) configuration, although other forms including the (3S,4S) configuration are also known and utilized in various applications .

The stereochemistry of the compound is critical for its applications, as different stereoisomers may exhibit varying reactivity patterns and effectiveness in specific synthetic pathways. The trans configuration, referring to the spatial arrangement where the carboxylic acid and ethoxycarbonyl groups are on opposite sides of the pyrrolidine ring plane, is particularly important for certain applications in peptide synthesis and pharmaceutical development.

Importance of Stereochemistry

The stereochemical configuration of trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid significantly influences its behavior in chemical reactions and its utility in the synthesis of complex molecules. The defined stereochemistry enables predictable reaction outcomes and specific spatial arrangements in the target compounds, which is especially crucial in pharmaceutical applications where molecular geometry often dictates biological activity.

Physical and Chemical Properties

Physical Characteristics

Trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is typically supplied as a solid compound. Specific physical properties such as melting point and solubility are influenced by its stereochemical configuration and purity. The compound requires specific storage conditions to maintain its integrity and chemical properties .

Table 2: Physical and Storage Properties

| Property | Description |

|---|---|

| Physical State | Solid |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Stability | Sensitive to air and moisture |

Chemical Reactivity

The compound contains multiple functional groups that contribute to its chemical reactivity. The carboxylic acid moiety at position 3 can participate in esterification, amide formation, and other acylation reactions. The ethoxycarbonyl group at position 4 provides an ester functionality that can undergo hydrolysis, transesterification, or reduction depending on the reaction conditions.

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is stable under basic and neutral conditions but can be selectively removed under acidic conditions. This orthogonal protection strategy allows for sequential synthetic transformations at different sites of the molecule, making it a versatile building block in multi-step syntheses.

Synthesis and Preparation

Synthetic Approaches

The synthesis of trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves pyrrolidine derivatives as starting materials. While specific synthetic routes vary, they generally involve strategies for installing the three functional groups with the correct stereochemical relationship.

Applications and Uses

Role in Organic Synthesis

Trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid serves as a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical chemistry. Its utility stems from the presence of the Boc and ethoxycarbonyl groups, which provide protection and functionalization options for further chemical transformations.

The compound's defined stereochemistry makes it particularly useful in stereoselective synthesis, where control over the spatial arrangement of atoms is crucial. This is especially important in the preparation of bioactive compounds where stereochemistry often determines biological efficacy.

Applications in Peptide Chemistry

One of the primary applications of trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is in peptide synthesis. The carboxylic acid functionality allows for peptide bond formation, while the Boc group serves as a protecting group for the amine, preventing unwanted side reactions during the synthetic sequence.

The compound can be incorporated into peptides to introduce conformational constraints that may enhance biological activity or stability. The rigidity of the pyrrolidine ring and the defined stereochemistry of the substituents can influence the secondary structure of peptides, potentially leading to improved pharmacological properties.

Pharmaceutical Applications

In pharmaceutical research, trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is employed as a building block for the synthesis of drug candidates and biochemical tools. The compound's structural features can be leveraged to create molecules with specific pharmacophoric patterns or to introduce rigidity in flexible molecular scaffolds.

The versatility of this compound in chemical transformations makes it a valuable starting material for diversity-oriented synthesis approaches aimed at creating libraries of compounds for biological screening.

| Hazard Statement | Description | GHS Classification |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 |

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 |

The compound is designated with the signal word "Warning" in hazard communications, indicating moderate hazard severity .

Research Significance and Future Perspectives

Current Research Applications

Trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid continues to be a subject of interest in various research fields, particularly in medicinal chemistry and peptide science. Its application as a building block for the synthesis of peptide-based drug candidates remains a significant area of investigation.

The compound's stereochemical features and functional group pattern make it valuable for structure-activity relationship studies, where systematic modifications of molecular structure are correlated with biological effects. This approach is fundamental in the rational design of drugs and other bioactive compounds.

Future Research Directions

Emerging research directions involving trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid include its incorporation into peptide-based materials for biomedical applications and its use in the development of new catalytic systems for asymmetric synthesis.

The exploration of alternative synthetic routes to obtain the compound with higher efficiency and stereoselectivity represents another important area for future research. Advances in this direction could make the compound more accessible for large-scale applications and reduce the environmental impact of its production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume